molecular formula C9H8BrNO5 B13620573 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid

3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid

Cat. No.: B13620573
M. Wt: 290.07 g/mol
InChI Key: YHAQMVVGKPNSDD-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxypropanoic acid moiety attached to a benzene ring

Preparation Methods

The synthesis of 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-nitrotoluene, which is then subjected to a series of reactions including bromination, nitration, and hydrolysis to yield the desired product . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and hydroxy group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar compounds to 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid include:

Properties

Molecular Formula

C9H8BrNO5

Molecular Weight

290.07 g/mol

IUPAC Name

3-(4-bromo-2-nitrophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrNO5/c10-6-2-1-5(3-8(12)9(13)14)7(4-6)11(15)16/h1-2,4,8,12H,3H2,(H,13,14)

InChI Key

YHAQMVVGKPNSDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)O

Origin of Product

United States

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